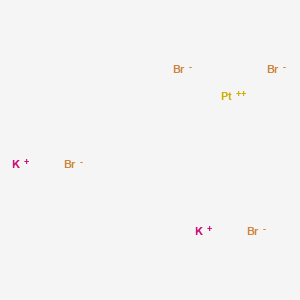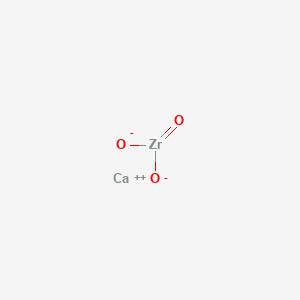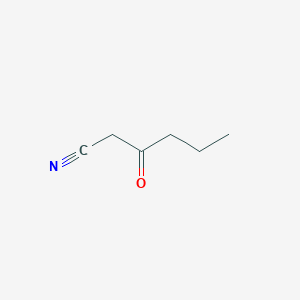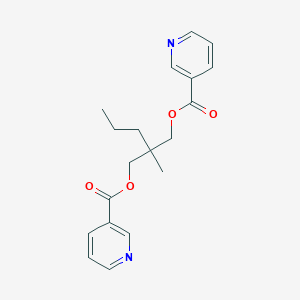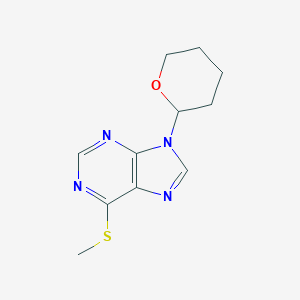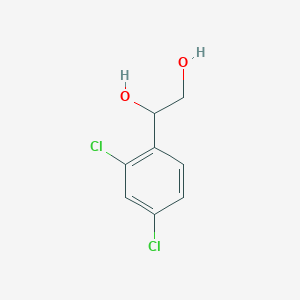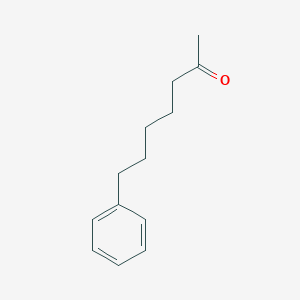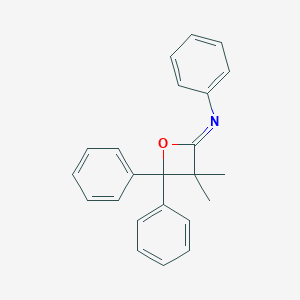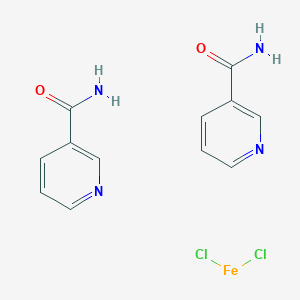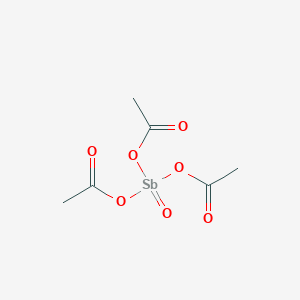
Triacetoxystibine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triacetoxystibine oxide can be synthesized by reacting antimony trioxide (Sb2O3) with acetic anhydride (C4H6O3). The reaction typically occurs in an anhydrous inert solvent such as toluene. The process involves dispersing antimony powder and acetic anhydride into the solvent, adding a catalyst, and blowing air or oxygen for oxidation. The mixture is then filtered, cooled for crystallization, and dried to obtain antimonic acid triacetate .
Industrial Production Methods: The industrial production of antimonic acid triacetate follows similar synthetic routes but on a larger scale. The use of anhydrous inert solvents and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Triacetoxystibine oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of antimony.
Reduction: It can be reduced to lower oxidation states.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under alkaline conditions.
Reduction: Reducing agents such as aluminum or iron.
Substitution: Various organic ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state compounds of antimony.
Reduction: Lower oxidation state compounds of antimony.
Substitution: Compounds with different ligands replacing the acetate groups.
Wissenschaftliche Forschungsanwendungen
Triacetoxystibine oxide has several scientific research applications, including:
Chemistry: Used as a catalyst in the production of synthetic fibers and polyesters.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in treating tropical diseases such as leishmaniasis.
Industry: Used as a flame retardant and in the production of various industrial materials.
Wirkmechanismus
The mechanism of action of antimonic acid triacetate involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it can interact with cellular components, leading to its therapeutic effects. The reduction of antimony from its pentavalent to its trivalent form is a key mechanism in its action against certain diseases .
Vergleich Mit ähnlichen Verbindungen
- Antimony trioxide (Sb2O3)
- Antimony pentoxide (Sb2O5)
- Antimony trisulfide (Sb2S3)
- Antimony pentasulfide (Sb2S5)
- Antimony chloride (SbCl3)
Uniqueness: Triacetoxystibine oxide is unique due to its specific structure and reactivity. It serves as an efficient catalyst in various chemical processes and has distinct applications in both industrial and medical fields .
Eigenschaften
CAS-Nummer |
12737-02-9 |
|---|---|
Molekularformel |
C6H9O7Sb |
Molekulargewicht |
314.89 g/mol |
IUPAC-Name |
diacetyloxystiboryl acetate |
InChI |
InChI=1S/3C2H4O2.O.Sb/c3*1-2(3)4;;/h3*1H3,(H,3,4);;/q;;;;+3/p-3 |
InChI-Schlüssel |
BZFJBDDWMPLHOA-UHFFFAOYSA-K |
SMILES |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)O[Sb](=O)(OC(=O)C)OC(=O)C |
Key on ui other cas no. |
12737-02-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


